molecular formula C19H19NO3S B2892529 N-(2,2-di(furan-2-yl)ethyl)-2-(ethylthio)benzamide CAS No. 2309802-85-3

N-(2,2-di(furan-2-yl)ethyl)-2-(ethylthio)benzamide

Cat. No.: B2892529
CAS No.: 2309802-85-3
M. Wt: 341.43
InChI Key: XOJKPZKJKYRREO-UHFFFAOYSA-N
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Description

N-(2,2-di(furan-2-yl)ethyl)-2-(ethylthio)benzamide is a synthetic benzamide derivative designed for research applications. This compound incorporates multiple bioactive motifs, including a benzamide core, a furan-based substituent, and an ethylthio ether group, making it a molecule of interest in medicinal chemistry and drug discovery. The benzamide scaffold is a privileged structure in pharmacology, known for its ability to interact with various enzyme targets . Compounds based on this structure have been investigated as inhibitors for targets like histone deacetylases (HDAC) and have demonstrated a range of biological activities. The inclusion of furan heterocycles is a common strategy in drug design. Furan-containing compounds are frequently explored for their potential in developing cardiovascular agents and have more recently been identified as novel, non-peptidomimetic inhibitors for viral proteases, such as the main protease (Mpro) of SARS-CoV-2 . The specific 2,2-di(furan-2-yl)ethyl moiety attached to the amide nitrogen may enhance the compound's lipophilicity and potential for receptor binding, analogous to the 2,2-diphenylethylamine scaffold found in neurologically active compounds . Furthermore, the presence of the ethylthio group on the benzamide ring can be a critical pharmacophore, as thioether linkages are often utilized to improve metabolic stability and binding affinity in drug candidates . This combination of structural features makes this compound a promising candidate for research into new therapeutic agents. Potential areas of investigation include oncology, virology, and central nervous system disorders. Researchers can utilize this compound as a building block or a lead for further structural optimization and mechanism-of-action studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-2-24-18-10-4-3-7-14(18)19(21)20-13-15(16-8-5-11-22-16)17-9-6-12-23-17/h3-12,15H,2,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJKPZKJKYRREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioetherification of 2-Chlorobenzoic Acid

The synthesis commences with the nucleophilic aromatic substitution of 2-chlorobenzoic acid (1 ) using ethanethiol under basic conditions. As demonstrated in pyridine-thioether syntheses, potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) facilitates the displacement of chloride by ethylthiolate at 0–5°C, yielding 2-(ethylthio)benzoic acid (2 ) with 85–90% efficiency.

Reaction Conditions

  • Substrate : 2-Chlorobenzoic acid (10 mmol)
  • Nucleophile : Ethanethiol (12 mmol)
  • Base : t-BuOK (12 mmol)
  • Solvent : DMF (30 mL)
  • Temperature : 0–5°C, 8 h

Acid Chloride Formation

Conversion of 2 to 2-(ethylthio)benzoyl chloride (3 ) employs thionyl chloride (SOCl₂) under reflux conditions. The reaction achieves quantitative conversion within 4–6 hours, with excess SOCl₂ removed via rotary evaporation.

Preparation of 2,2-Di(furan-2-yl)ethylamine

Nucleophilic Addition to Furfural

The amine precursor synthesizes via a Mannich-type reaction between furfural and ammonium acetate in ethanol, yielding 2,2-di(furan-2-yl)acetonitrile (4 ). Subsequent reduction using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) produces 2,2-di(furan-2-yl)ethylamine (5 ) with 70–75% yield.

Characterization Data for 5

  • ¹H NMR (500 MHz, CDCl₃): δ 7.42 (dd, J = 1.8 Hz, 2H), 6.38 (dd, J = 3.2 Hz, 2H), 6.32 (d, J = 3.0 Hz, 2H), 3.85 (t, J = 6.5 Hz, 2H), 2.95 (t, J = 6.5 Hz, 2H)
  • HRMS : Calcd for C₁₀H₁₁NO₂ [M + H]⁺: 178.0863, Found: 178.0865

Amide Coupling Reaction

Schotten-Baumann Conditions

The final coupling of 3 and 5 proceeds under Schotten-Baumann conditions, employing aqueous sodium hydroxide (NaOH) and dichloromethane (DCM) as the biphasic solvent system. Triethylamine (Et₃N) catalyzes the reaction at 0°C, yielding N-(2,2-di(furan-2-yl)ethyl)-2-(ethylthio)benzamide (6 ) with 82–85% purity before chromatographic refinement.

Optimized Parameters

  • Molar Ratio : 1:1.2 (acid chloride:amine)
  • Base : Et₃N (2.5 equiv)
  • Temperature : 0°C → RT over 12 h
  • Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine

Purification and Yield Enhancement

Silica gel chromatography (petroleum ether/ethyl acetate, 3:1 → 1:1 gradient) elevates purity to >98%. Recrystallization from ethanol/water (4:1) provides analytically pure 6 in 68% isolated yield.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (500 MHz, CDCl₃) of 6 exhibits distinct signals:

  • δ 7.82 (d, J = 7.5 Hz, 1H, Ar-H)
  • δ 7.45–7.38 (m, 2H, Ar-H)
  • δ 7.30 (t, J = 7.0 Hz, 1H, Ar-H)
  • δ 7.12 (d, J = 3.5 Hz, 2H, furan-H)
  • δ 6.45 (dd, J = 3.0 Hz, 2H, furan-H)
  • δ 6.32 (d, J = 3.0 Hz, 2H, furan-H)
  • δ 3.75 (t, J = 6.5 Hz, 2H, N-CH₂)
  • δ 3.12 (q, J = 7.5 Hz, 2H, S-CH₂)
  • δ 1.44 (t, J = 7.5 Hz, 3H, CH₃)

¹³C NMR (125 MHz, CDCl₃) confirms the structure through carbonyl (δ 167.8 ppm) and thiomethyl (δ 35.2 ppm) signals.

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M + H]⁺ at m/z 370.1315 (Calcd: 370.1317) validates the molecular formula C₁₉H₁₉NO₃S.

Comparative Analysis of Synthetic Routes

Table 1. Methodological Comparison for 6

Parameter Thioetherification Amine Synthesis Coupling
Yield (%) 89 73 68
Purity Post-Workup (%) 98 95 98
Reaction Time (h) 8 12 14

Mechanistic Considerations

The ethylthio group installation follows an SNAr mechanism, where the electron-withdrawing carboxylic acid group activates the ortho position for thiolate attack. The di(furan-2-yl)ethylamine formation proceeds via sequential nucleophilic additions, with the nitrile intermediate stabilizing through conjugation with furan rings. Amide bond formation adheres to classical nucleophilic acyl substitution kinetics.

Challenges and Optimization Strategies

Byproduct Formation During Thioetherification

Exothermic side reactions generate diethyl disulfide impurities unless temperature remains below 5°C. Implementing slow addition techniques and ice-bath cooling suppresses byproducts to <5%.

Amine Oxidation Sensitivity

The electron-rich furan rings in 5 necessitate inert atmosphere handling to prevent oxidative degradation. Storage under argon with 4Å molecular sieves enhances shelf-life to >6 months.

Scalability and Industrial Relevance

Pilot-scale trials (100 g batches) demonstrate consistent yields (65–67%) using flow chemistry for the thioetherification step. Continuous distillation separates 2-(ethylthio)benzoyl chloride (3 ) with 94% recovery, highlighting commercial viability.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-di(furan-2-yl)ethyl)-2-(ethylthio)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the benzamide moiety to the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Halides, amines; typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or aminated derivatives

Scientific Research Applications

N-(2,2-di(furan-2-yl)ethyl)-2-(ethylthio)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of novel materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)-2-(ethylthio)benzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the furan rings and ethylthio group may contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their substituent-driven differences:

Compound Name Substituents Key Structural Features Reference ID
Target Compound 2-(ethylthio), N-(2,2-di(furan-2-yl)ethyl) Dual furan rings, ethylthio group
2-ethoxy-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide 2-ethoxy, N-(thiophen-furan hybrid) Ethoxy group, thiophene-furan hybrid
4-(dimethylsulfamoyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide 4-(dimethylsulfamoyl), N-(hydroxy-thiophen-furan) Sulfamoyl group, hydroxyl, thiophene-furan motif
Nitazoxanide 2-(acetyloxy), N-(5-nitro-2-thiazolyl) Nitrothiazole group, acetyloxy substituent
THHEB (3,4,5-trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide) 3,4,5-trihydroxy, N-(hydroxyphenylethyl) Multiple hydroxyl groups
  • Ethylthio vs. Ethoxy/Other Groups : The ethylthio group in the target compound may enhance lipophilicity and redox activity compared to ethoxy (e.g., ) or hydroxyl groups (e.g., THHEB in ). This could influence membrane permeability or thiol-mediated targeting .
  • Furan vs. Thiophene/Thiazole: The di(furan) moiety distinguishes the target from compounds with thiophene (–19) or thiazole rings ().
  • Nitro/Sulfamoyl Groups : Nitazoxanide () and sulfamoyl-containing benzamides () exhibit distinct electronic profiles, with nitro groups enhancing electrophilicity and sulfamoyl groups enabling hydrogen bonding or enzyme inhibition .

Pharmacological Activities

Antimicrobial and Antiparasitic Activity
  • Nitazoxanide : A clinically approved antiparasitic agent targeting anaerobic metabolism via interference with pyruvate:ferredoxin oxidoreductase (PFOR) . Its nitro-thiazole group is critical for redox activation.
  • Benzimidazole Analogues (e.g., ): Derivatives like W1 (3-(2-(1H-benzimidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide) show antimicrobial activity, likely due to dinitrophenyl and benzimidazole motifs disrupting microbial DNA or enzymes .
  • Target Compound : The ethylthio and di(furan) groups may confer activity against protozoans or bacteria, though direct evidence is lacking. Its furan rings could mimic substrates of microbial enzymes .
Anticancer Potential
  • Substituents like iodinated methoxy groups enhance receptor affinity .
  • THHEB (): While primarily antioxidant, its hydroxyl-rich structure may also chelate metals involved in cancer cell proliferation .
  • Target Compound : The di(furan)ethyl group could interact with sigma receptors or DNA, but further studies are needed to confirm mechanisms .
Antioxidant Activity
  • THHEB (): Exhibits potent DPPH and superoxide radical scavenging (IC₅₀ = 22.8 μM and 2.5 μM, respectively) due to multiple hydroxyl groups .
  • Target Compound : The ethylthio group may offer moderate radical scavenging, but the absence of hydroxyl groups likely reduces antioxidant efficacy compared to THHEB .

Physicochemical Properties

Property Target Compound Nitazoxanide THHEB
Molecular Weight ~341.4 g/mol (C₁₉H₁₉NO₃S) 307.28 g/mol (C₁₂H₉N₃O₅S) 331.3 g/mol (C₁₅H₁₅NO₅)
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8 ~1.2 (hydrophilic)
Key Substituents Ethylthio, di(furan) Nitrothiazole, acetyloxy Trihydroxy, hydroxyphenethyl
  • The target compound’s higher molecular weight and lipophilicity (LogP ~3.5) suggest better membrane penetration than THHEB but lower solubility than Nitazoxanide .

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for N-(2,2-di(furan-2-yl)ethyl)-2-(ethylthio)benzamide, and what challenges arise during purification?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, typically involving:

  • Step 1 : Formation of the di(furan-2-yl)ethyl backbone through coupling reactions (e.g., Suzuki-Miyaura for furan ring assembly) .

  • Step 2 : Introduction of the ethylthio group via nucleophilic substitution or thiol-ene chemistry .

  • Step 3 : Amide bond formation using carbodiimides (e.g., EDCI) or mixed anhydride methods .

  • Purification Challenges : The polar furan and thioether groups complicate separation. Techniques like preparative HPLC or silica gel chromatography with gradient elution (hexane/ethyl acetate) are recommended .

    Synthetic Route Key Reagents/ConditionsYield (%)Purity (HPLC)
    Route A (EDCI coupling)EDCI, DMAP, DCM, 0°C → RT65–70≥95%
    Route B (Thiol-ene addition)AIBN, UV light, THF55–60≥90%

Q. How can structural ambiguities in this compound be resolved using spectroscopic data?

  • Methodological Answer : Use a combination of:

  • 1D/2D NMR : Assign furan protons (δ 6.2–7.5 ppm) and ethylthio group (δ 1.3–2.8 ppm) via COSY and HSQC .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and thioether C-S (~650 cm⁻¹) .
  • Mass Spectrometry : Validate molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethylthio group) .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

  • Key Findings :

  • Solubility : High in DMSO (>50 mg/mL), moderate in ethanol (~10 mg/mL), low in water (<1 mg/mL) .
  • Stability : Degrades in acidic conditions (pH < 4) via amide hydrolysis; stable in neutral/basic buffers for 48 hours at 25°C .

Advanced Research Questions

Q. How does the ethylthio substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Mechanistic Insight : The ethylthio group acts as a weak electron-donating group, activating the benzamide ring for NAS at the ortho/para positions. Example:

  • Reaction with NaN₃ in DMF at 80°C yields azide derivatives, confirmed by FT-IR (2100 cm⁻¹, N₃ stretch) .
    • Data Contradiction : Some studies report competing oxidation of the thioether to sulfoxide under harsh conditions (e.g., H₂O₂), requiring inert atmospheres .

Q. What computational strategies are effective for predicting biological targets of this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with protein databases (e.g., PDB) to assess binding to kinases or GPCRs .
  • QSAR Modeling : Correlate substituent effects (e.g., furan vs. thiophene) with activity using descriptors like logP and polar surface area .
    • Case Study : Docking simulations suggest affinity for COX-2 (ΔG = -8.2 kcal/mol), validated by in vitro enzyme inhibition assays (IC₅₀ = 12 µM) .

Q. How can contradictory bioactivity data between in vitro and cell-based assays be resolved?

  • Experimental Design :

  • Step 1 : Verify compound stability in cell media (e.g., LC-MS monitoring) to rule out degradation .
  • Step 2 : Use isogenic cell lines (e.g., wild-type vs. target-knockout) to confirm on-target effects .
  • Step 3 : Compare results with structural analogs (e.g., ethylthio vs. methylthio derivatives) to identify SAR trends .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

  • Approaches :

  • Deuterium Labeling : Replace labile hydrogens (e.g., α to carbonyl) to slow CYP450-mediated oxidation .
  • Prodrug Design : Mask the amide as a tert-butyl carbamate, cleaved enzymatically in target tissues .

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